Lipophilicity (XLogP) Comparison: N-Cyclopropyl-4-propylcyclohexan-1-amine vs. N-Cyclopropylcyclohexanamine vs. 4-Propylcyclohexanamine
The target compound exhibits a calculated XLogP3-AA of 3.5 [1], which is 1.3 log units higher than N-cyclopropylcyclohexanamine (XLogP ≈ 2.2) [2] and 1.1 log units higher than 4-propylcyclohexanamine (XLogP3 ≈ 2.4) . This difference translates to an approximately 20-fold increase in theoretical partition coefficient for the target compound relative to N-cyclopropylcyclohexanamine.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | N-cyclopropylcyclohexanamine: XLogP ≈ 2.2; 4-propylcyclohexanamine: XLogP3 ≈ 2.4 |
| Quantified Difference | ΔXLogP = +1.3 vs. N-cyclopropylcyclohexanamine; ΔXLogP = +1.1 vs. 4-propylcyclohexanamine |
| Conditions | Computed values from PubChem (XLogP3-AA) and Chem960 (XlogP/XlogP3); all values represent the neutral species |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, which can be critical for intracellular target engagement or blood-brain barrier penetration in cell-based assays and in vivo models.
- [1] PubChem Compound Summary for CID 28607188, N-cyclopropyl-4-propylcyclohexan-1-amine. https://pubchem.ncbi.nlm.nih.gov/compound/28607188 (accessed Apr 27, 2026). View Source
- [2] Chem960. N-cyclopropylcyclohexanamine (CAS 824-82-8): XlogP. https://m.chem960.com (accessed Apr 27, 2026). View Source
